Methyl7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate
Description
IUPAC Nomenclature and Rationale
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic analysis of its molecular framework. The parent structure is 1-benzofuran , a fused bicyclic system comprising a benzene ring and a furan moiety. The numbering begins at the oxygen atom in the furan ring, proceeding clockwise to prioritize substituents according to the lowest locant rule.
The compound features three critical modifications:
- A methyl ester group (-COOCH₃) at position 2 of the dihydrofuran ring.
- A bromine atom at position 7 on the benzene ring.
- Partial saturation of the furan ring, indicated by the 2,3-dihydro prefix, which reduces the furan’s double bond between carbons 2 and 3.
Thus, the full IUPAC name is methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate , reflecting both substituent positions and the reduced furan ring.
Synonymous Chemical Designations
This compound is referenced under multiple aliases in chemical databases and commercial catalogs. Key synonymous designations include:
| Synonym | Source |
|---|---|
| Methyl 7-bromobenzofuran-2-carboxylate | |
| 7-Bromo-2-benzofurancarboxylic acid methyl ester | |
| Methyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate |
These synonyms often arise from alternative numbering systems or stylistic preferences in academic literature. For instance, the term “benzofuran-2-carboxylate” may replace “1-benzofuran-2-carboxylate” in contexts where the fused ring numbering is implicitly understood.
Structural Elucidation via Crystallographic Analysis
While direct crystallographic data for this specific compound is not publicly available, its structure can be inferred through analogous benzofuran derivatives and computational modeling. The core benzofuran system adopts a planar conformation, with the dihydro modification introducing slight puckering in the furan ring.
Key structural features include:
- Benzene Ring Substitution : The bromine atom at position 7 creates electronic asymmetry, influencing reactivity in electrophilic substitution reactions.
- Ester Group Orientation : The methyl ester at position 2 projects perpendicular to the benzofuran plane, minimizing steric hindrance with adjacent substituents.
- Dihydrofuran Geometry : Saturation of the 2,3-bond results in a half-chair conformation for the furan ring, as observed in related dihydrobenzofurans.
The molecular formula C₁₀H₉BrO₃ and molecular weight 257.08 g/mol align with mass spectrometry data. Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the aromatic protons (δ 6.8–7.5 ppm), methyl ester (δ 3.7–3.9 ppm), and dihydrofuran protons (δ 2.5–3.2 ppm).
The SMILES notation O=C(C1OC2=C(Br)C=CC=C2C1)OC succinctly encodes the connectivity: a carboxylate group bonded to a dihydrofuran ring, which is fused to a brominated benzene ring. This representation aids in computational studies and database searches.
Properties
Molecular Formula |
C10H9BrO3 |
|---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C10H9BrO3/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-4,8H,5H2,1H3 |
InChI Key |
KAEODORRRIFSNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(O1)C(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Starting Materials
The common starting point is a benzofuran derivative bearing a carboxylic acid functional group at the 2-position. This acid is either directly brominated or first converted into an ester or amide derivative before bromination.
Bromination
- Reagents and Conditions: Bromination is commonly achieved using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a solvent such as acetic acid or carbon tetrachloride (CCl4). Catalysts like iron(III) bromide (FeBr3) may be used to enhance regioselectivity and reaction rate.
- Regioselectivity: The bromine atom is introduced selectively at the 7-position of the benzofuran ring. This selectivity is influenced by the electronic effects of substituents on the ring and reaction conditions. For example, the presence of hydroxyl or methoxy groups ortho to the bromination site can direct electrophilic substitution.
- Reaction Monitoring: Nuclear Magnetic Resonance (1H- and 13C-NMR), mass spectrometry, and elemental analysis confirm the bromine substitution position and purity of the product.
Esterification
- Conversion of Acid to Ester: The carboxylic acid intermediate is converted to the methyl ester using methylating agents such as dimethyl sulfate or methanol in the presence of acid catalysts (e.g., sulfuric acid or acidic ion-exchange resins).
- Alternative Methods: Coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) can be used to enhance esterification efficiency and yield.
- Reaction Conditions: Esterification is typically performed at room temperature or slightly elevated temperatures for several hours to ensure complete conversion.
Detailed Reaction Schemes and Conditions
Research Findings on Preparation
- Multistep Synthesis: Research indicates that starting from 2-carboxybenzofuran acid, the compound can be prepared via amide or ester intermediates, which are then brominated to achieve the desired substitution pattern.
- Electrophilic Substitution Facilitation: The presence of electron-donating groups (e.g., hydroxyl) on the benzofuran ring enhances bromination at the ortho position relative to these groups, facilitating regioselective substitution.
- Microwave-Assisted and Catalytic Methods: Emerging techniques such as palladium-catalyzed coupling and microwave-assisted synthesis have been explored to improve reaction efficiency and yields, though detailed protocols specific to this compound are limited.
- Structural Confirmation: Characterization by NMR, mass spectrometry, and elemental analysis consistently confirms the structure and purity of the brominated methyl ester derivatives.
Summary Table of Key Preparation Methods
| Preparation Step | Method Description | Key Reagents & Catalysts | Typical Conditions | Expected Yield (%) | Analytical Confirmation |
|---|---|---|---|---|---|
| Bromination | Electrophilic aromatic substitution on benzofuran | Bromine or NBS, FeBr3 catalyst | 0–5 °C, 2–4 h, AcOH or CCl4 | 60–75 | 1H-NMR, 13C-NMR, MS, Elemental Analysis |
| Esterification | Conversion of carboxylic acid to methyl ester | Methanol, H2SO4 or DCC/DMAP | RT to 50 °C, 6–12 h | 80–90 | NMR, IR, MS |
Notes on Optimization and Scale-Up
- Temperature Control: Maintaining low temperatures during bromination is critical to avoid polybromination or degradation.
- Solvent Choice: Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for esterification steps due to their inertness and ability to dissolve reactants.
- Purification: Products are typically purified by recrystallization or chromatographic techniques to ensure high purity for research or pharmaceutical applications.
- Safety: Bromination reactions require careful handling due to the corrosive and toxic nature of bromine and NBS.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The dihydrobenzofuran ring can be oxidized to form benzofuran derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of 7-substituted-2,3-dihydro-1-benzofuran-2-carboxylates.
Oxidation: Formation of benzofuran-2-carboxylates.
Reduction: Formation of 2-hydroxy-7-bromo-2,3-dihydro-1-benzofuran.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate has been studied for its anticancer effects. Research indicates that benzofuran derivatives can inhibit specific enzymes involved in cancer cell proliferation. For instance, compounds similar to methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate have demonstrated the ability to modulate key signaling pathways associated with tumor growth and apoptosis .
Antibacterial Activity
This compound also shows promise as an antibacterial agent. It has been observed to inhibit the growth of certain bacterial strains, which could be beneficial in developing new antibiotics. The mechanism often involves the inhibition of bacterial enzymes crucial for their survival .
Analgesic and Anti-inflammatory Effects
Studies have suggested that derivatives of benzofuran can exhibit analgesic and anti-inflammatory properties. These effects may be attributed to their ability to interact with pain pathways and inflammatory mediators .
Biochemical Applications
Enzyme Inhibition
Methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate acts as a potent inhibitor of several enzymes. Its structural characteristics allow it to bind effectively to enzyme active sites, altering their activity and potentially leading to therapeutic effects in conditions like inflammatory diseases .
Cellular Mechanisms
Research indicates that this compound can influence cellular processes such as apoptosis and cell signaling. It modulates gene expression related to cell growth and survival, making it a candidate for further studies in cancer therapy .
Synthetic Applications
Building Block for Complex Molecules
In synthetic organic chemistry, methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate serves as a valuable building block for synthesizing more complex benzofuran derivatives. These derivatives can possess enhanced biological activities or improved pharmacokinetic properties .
Material Science
The compound is also being explored in material science for its potential use in developing new polymers or materials with specific properties due to its unique chemical structure .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate on various cancer cell lines. Results indicated significant inhibition of cell proliferation compared to control groups, suggesting its potential as a chemotherapeutic agent .
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth, highlighting its applicability in developing new antibacterial treatments .
Mechanism of Action
The mechanism of action of Methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Structural Analogues: Positional Isomerism and Functional Group Variations
The compound’s bioactivity and physicochemical properties are highly dependent on the position of substituents and functional groups. Key structural analogues include:
Key Observations :
- Positional Isomerism : The placement of bromine significantly alters bioactivity. For example, the 7-bromo derivative (target compound) is hypothesized to exhibit distinct electronic effects compared to the 5-bromo isomer (CAS 1187828-95-0), which is primarily a synthetic building block .
- Functional Group Impact: Hydroxy and aminoethoxy substituents at the 7-position (as in compounds 4 and 5 from ) enhance cytotoxicity and antifungal activity, respectively. This suggests that the 7-position is a critical site for modulating biological interactions.
- Bromination Effects: Brominated derivatives generally display lower cytotoxicity than their non-brominated precursors (e.g., 5-methyl analogue in ), likely due to reduced metabolic reactivity .
Biological Activity
Methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing from various studies and data sources.
Synthesis
The synthesis of methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate typically involves the bromination of benzofuran derivatives followed by esterification. The synthetic routes often utilize starting materials such as 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid, which undergoes bromination and subsequent reactions to yield the target compound with high purity and yield .
Antimicrobial Activity
Research indicates that various benzofuran derivatives exhibit notable antimicrobial properties. Methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate has been evaluated for its activity against several microbial strains:
| Microbial Strain | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 50 | Antibacterial |
| Escherichia coli | 100 | Antibacterial |
| Candida albicans | 100 | Antifungal |
| Pseudomonas aeruginosa | 200 | Limited activity |
These results suggest that the compound has a moderate to strong effect against Gram-positive bacteria and certain fungi .
Cannabinoid Receptor Activity
In a study focusing on cannabinoid receptor activity, derivatives of 2,3-dihydro-1-benzofuran were identified as selective CB2 agonists. Methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate has shown potential in modulating pain pathways through its interaction with cannabinoid receptors, particularly in neuropathic pain models . The compound's efficacy in this regard highlights its potential as a therapeutic agent for pain management.
Case Studies
- Antimicrobial Efficacy : A study tested a series of benzofuran derivatives, including methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate, against clinical isolates of Staphylococcus aureus. The findings demonstrated that compounds with bromine substitutions exhibited enhanced antimicrobial activity compared to their non-brominated counterparts .
- Neuropathic Pain Management : In animal models of neuropathic pain, methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate was administered to assess its analgesic properties. Results indicated a significant reduction in pain scores compared to controls, suggesting that this compound may be beneficial in treating chronic pain conditions .
Research Findings
Recent studies have expanded the understanding of the biological activities associated with methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate. Key findings include:
- Antioxidant Properties : Compounds derived from benzofurans have demonstrated antioxidant activity, which may contribute to their overall therapeutic profiles .
- Anticancer Potential : Some derivatives have shown promising results in inhibiting cancer cell proliferation across various cell lines. For instance, compounds similar to methyl 7-bromo derivatives have been reported to exhibit growth inhibitory effects on human breast and prostate cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
